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molecular formula C12H15NO B299586 1-(3,5-Dimethylphenyl)pyrrolidin-2-one

1-(3,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No. B299586
M. Wt: 189.25 g/mol
InChI Key: OQCOZQAALBYNRH-UHFFFAOYSA-N
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Patent
US06888032B2

Procedure details

An oven-dried Schlenk flask was evacuated and backfilled with argon. The flask was charged with bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide (12.8 mg, 0.025 mmol) and K3PO4 (330 mg, 1.55 mmol) and then evacuated and backfilled with argon, and toluene (1 mL), 3,5-dimethyliodobenzene (240 mg, 1.03 mmol), 2-pyrrolidinone (108 mg, 1.26 mmol), and dodecane (160 mg, 0.94 mmol, GC internal standard) were added through a rubber septum. The septum was removed: the flask was sealed with a Teflon screwcap, and the mixture was stirred at room temperature for 2 min and then heated to 80° C. with stirring until the starting aryl iodide had been completely consumed as judged by GC analysis. The mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through Celite to give 96% GC yield of the title compound.
[Compound]
Name
bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide
Quantity
12.8 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Three
Quantity
160 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9][C:10]1[CH:11]=[C:12](I)[CH:13]=[C:14]([CH3:16])[CH:15]=1.[NH:18]1[CH2:22][CH2:21][CH2:20][C:19]1=[O:23].CCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH3:9][C:10]1[CH:11]=[C:12]([N:18]2[CH2:22][CH2:21][CH2:20][C:19]2=[O:23])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:0.1.2.3|

Inputs

Step One
Name
bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide
Quantity
12.8 mg
Type
reactant
Smiles
Name
K3PO4
Quantity
330 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)I
Step Three
Name
Quantity
108 mg
Type
reactant
Smiles
N1C(CCC1)=O
Step Four
Name
Quantity
160 mg
Type
reactant
Smiles
CCCCCCCCCCCC
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried Schlenk flask was evacuated
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
were added through a rubber septum
CUSTOM
Type
CUSTOM
Details
The septum was removed
CUSTOM
Type
CUSTOM
Details
the flask was sealed with a Teflon screwcap
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C.
STIRRING
Type
STIRRING
Details
with stirring until the starting aryl iodide
CUSTOM
Type
CUSTOM
Details
had been completely consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through Celite

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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